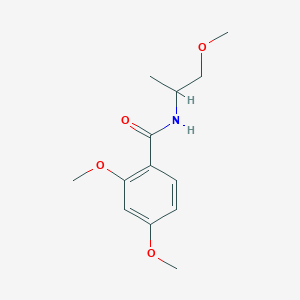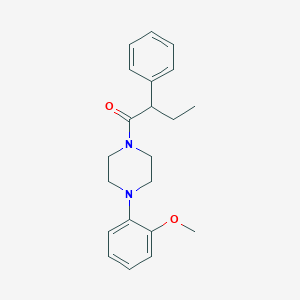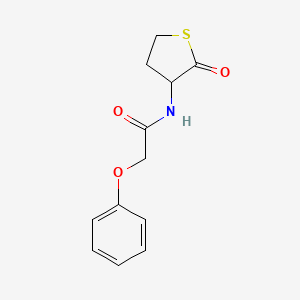
1-(mesitylsulfonyl)-N-(3-nitrophenyl)-5-oxoprolinamide
Descripción general
Descripción
1-(mesitylsulfonyl)-N-(3-nitrophenyl)-5-oxoprolinamide, also known as MSOP, is a small molecule inhibitor that has gained attention in recent years due to its potential use in scientific research. MSOP is a proline analog that can inhibit prolyl isomerase activity, which is important in various biological processes.
Mecanismo De Acción
The mechanism of action of 1-(mesitylsulfonyl)-N-(3-nitrophenyl)-5-oxoprolinamide involves the inhibition of prolyl isomerase activity. This compound binds to the active site of prolyl isomerases, preventing the cis-trans isomerization of proline residues in proteins. This can lead to the misfolding and degradation of proteins, which can have various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the replication of human immunodeficiency virus (HIV) by inhibiting the activity of cyclophilin A, which is required for HIV replication. This compound has also been shown to inhibit the activation of T cells and the production of pro-inflammatory cytokines, which can have implications in the treatment of inflammatory diseases. This compound has also been shown to have anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(mesitylsulfonyl)-N-(3-nitrophenyl)-5-oxoprolinamide in lab experiments include its ability to selectively inhibit prolyl isomerase activity, its small molecular size, and its solubility in organic solvents. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for appropriate controls to ensure that the observed effects are due to the inhibition of prolyl isomerase activity and not due to off-target effects.
Direcciones Futuras
There are several future directions for the use of 1-(mesitylsulfonyl)-N-(3-nitrophenyl)-5-oxoprolinamide in scientific research. This compound can be used to study the role of prolyl isomerases in various biological processes, including viral infection, inflammation, and cancer. This compound can also be used to identify potential drug targets for the treatment of these diseases. Additionally, this compound can be modified to improve its selectivity and potency, which can lead to the development of more effective inhibitors of prolyl isomerase activity.
Aplicaciones Científicas De Investigación
1-(mesitylsulfonyl)-N-(3-nitrophenyl)-5-oxoprolinamide has been used in various scientific research studies due to its ability to inhibit prolyl isomerase activity. Prolyl isomerases are enzymes that catalyze the cis-trans isomerization of proline residues in proteins, which is important in protein folding, stability, and function. This compound has been shown to inhibit the activity of cyclophilin A, which is a prolyl isomerase that is involved in various biological processes, including viral infection, inflammation, and cancer. This compound has also been used as a tool to study the role of prolyl isomerases in various diseases and to identify potential drug targets.
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-5-oxo-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S/c1-12-9-13(2)19(14(3)10-12)30(28,29)22-17(7-8-18(22)24)20(25)21-15-5-4-6-16(11-15)23(26)27/h4-6,9-11,17H,7-8H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVXWVGJMHYDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C(CCC2=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-ethoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B3951927.png)
![2-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]pentanamide](/img/structure/B3951939.png)


![2-(1,3-benzothiazol-2-yl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B3951956.png)

![N-[2-(dimethylamino)ethyl]-N'-(2,5-dimethylphenyl)ethanediamide](/img/structure/B3951967.png)

![5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B3951983.png)
![N-benzyl-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3951987.png)


methanone](/img/structure/B3952003.png)
![3-ethyl-5-[4-(3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952008.png)